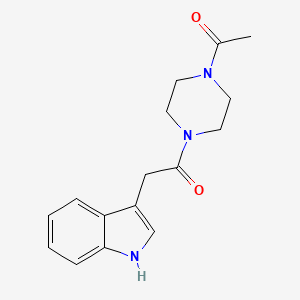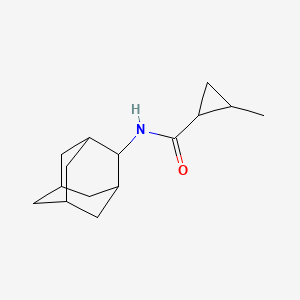
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has gained popularity in recent years due to its potent psychoactive effects. MPHP is structurally similar to other cathinone derivatives, such as mephedrone and methylone, which have been associated with adverse health effects and addiction. Despite its potential risks, MPHP has been the subject of scientific research due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts on the central nervous system by increasing the release of dopamine and serotonin, which are neurotransmitters that regulate mood and behavior. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in an increase in the activity of dopaminergic and serotonergic neurons, which are associated with feelings of pleasure and reward.
Biochemical and physiological effects:
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to cardiovascular complications. It also causes hyperthermia, which can lead to dehydration and electrolyte imbalances. (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been associated with seizures, psychosis, and other adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages and limitations for lab experiments. Its potent psychoactive effects make it a useful tool for studying the neurochemical basis of behavior and cognition. However, its potential for abuse and addiction makes it a challenging substance to work with. Additionally, the synthesis of (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone requires specialized equipment and expertise, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One area of interest is its potential use as a treatment for depression and other psychiatric disorders. Another area of interest is its potential use as a cognitive enhancer and performance enhancer. Additionally, there is a need for further research on the biochemical and physiological effects of (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, as well as its potential for abuse and addiction. Overall, (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a complex and fascinating substance that has the potential to advance our understanding of the brain and behavior.
Méthodes De Synthèse
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process involving the condensation of 4-methylpropiophenone with pyrrolidine and 4-pyridinecarboxaldehyde. The resulting product is purified through chromatography and recrystallization to obtain (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in its pure form. The synthesis of (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a complex process that requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter and serotonin transporter, which are involved in the regulation of mood and behavior. (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. Additionally, (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been investigated for its potential use as a cognitive enhancer and performance enhancer.
Propriétés
IUPAC Name |
(4-methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-4-6-15(7-5-13)17(20)19-12-2-3-16(19)14-8-10-18-11-9-14/h4-11,16H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJMIANTEUHKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)

![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)
![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)


![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)